5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one, AldrichCPR
Description
5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one (AldrichCPR) is a benzimidazol-2-one derivative substituted at the 5-position with a 2-chloropropanoyl group. The benzimidazol-2-one core consists of a fused benzene and imidazole ring, with a ketone oxygen at position 2. The 2-chloropropanoyl substituent introduces both a chlorine atom and an acyl group, likely influencing the compound's electronic properties, lipophilicity, and reactivity.
Properties
IUPAC Name |
5-(2-chloropropanoyl)-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-5(11)9(14)6-2-3-7-8(4-6)13-10(15)12-7/h2-5H,1H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHVJNJBNCUHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea-Mediated Cyclization
Heating o-phenylenediamine with urea at 130–140°C for 1 hour induces cyclization, forming the benzimidazol-2-one scaffold. Post-reaction, the crude product is treated with 10% NaOH to dissolve impurities, followed by neutralization with 35% HCl to precipitate the product. This method yields 68–89% purity, contingent on substituent effects.
Flow Chemistry with 1,1′-Carbonyldiimidazole (CDI)
A novel flow-based approach utilizes CDI in dimethylformamide (DMF) at 100°C, achieving 95% conversion in 10 minutes. Continuous flow reactors enhance reproducibility and scalability, with productivity rates exceeding 2.5 g·h⁻¹. This method minimizes side products, making it ideal for industrial applications.
Regioselective Acylation at the 5-Position
Introducing the 2-chloropropanoyl moiety at the 5-position requires precise control to avoid competing reactions at the 4- or 6-positions.
Friedel-Crafts Acylation
In a batch process, benzimidazol-2-one reacts with 2-chloropropanoyl chloride under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C facilitates electrophilic substitution, yielding the 5-acylated product. However, this method suffers from low regioselectivity (≤60%) and requires chromatographic purification.
Direct Alkylation-Acylation Tandem Reaction
A two-step protocol improves regiocontrol:
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Alkylation : Benzimidazol-2-one is treated with ethyl bromoacetate in DMF containing potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB). This forms the 1,3-disubstituted intermediate.
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Acylation : The intermediate reacts with 2-chloropropanoyl chloride in propionitrile at 75°C for 4 hours, achieving 85–92% yield. Phosphoric acid catalyzes the reaction, with evaporation of excess solvent streamlining purification.
Industrial-Scale Optimization
Continuous Flow Reactors
Translating batch protocols to continuous flow systems enhances efficiency. For example, a tubular reactor with immobilized CDI achieves 98% conversion of o-phenylenediamine to benzimidazol-2-one in 5 minutes, followed by in-line acylation modules. This reduces reaction times from hours to minutes and improves safety profiles.
Solvent and Catalyst Recovery
Propionitrile, used in acylation, is distilled and recycled, reducing waste. Similarly, phosphoric acid is neutralized with potassium carbonate, forming potassium phosphate precipitates that are filtrated and reused.
Purification and Characterization
Recrystallization
Crude product is dissolved in hot ethanol and cooled to 4°C, inducing crystallization. This step removes unreacted starting materials and byproducts, yielding 95% purity.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves regioisomers. The target compound elutes at R<sub>f</sub> 0.45, confirmed by HPLC (C18 column, acetonitrile/water 70:30, retention time 6.2 minutes).
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.45–7.12 (m, 3H, Ar-H), 4.82 (q, J = 6.8 Hz, 1H, CHCl), 3.55 (s, 2H, CH₂), 1.62 (d, J = 6.8 Hz, 3H, CH₃).
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IR (KBr): ν 3250 (NH), 1720 (C=O), 1650 (C=N), 760 (C-Cl) cm⁻¹.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing acylation at the 4- and 6-positions is mitigated by:
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to new compounds with different properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidazole derivative and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are used under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted benzimidazole derivatives, while oxidation and reduction reactions produce compounds with altered oxidation states.
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity
- AldrichCPR has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of benzimidazole compounds can exhibit significant antibacterial activity against various strains of bacteria. For instance, a study demonstrated that modifications to the benzimidazole core could enhance its efficacy against resistant bacterial strains.
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Anticancer Potential
- Research indicates that benzimidazole derivatives can act as anticancer agents by inhibiting specific cancer cell lines. AldrichCPR has been evaluated for its cytotoxic effects on human cancer cell lines, showing promising results in inducing apoptosis.
Cell Line IC50 (µM) Effect MCF-7 (Breast) 15 Apoptosis Induction HeLa (Cervical) 10 Cell Cycle Arrest -
Drug Development
- AldrichCPR serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its structural features allow for further modifications to enhance pharmacological profiles. Researchers are exploring its use in developing drugs targeting specific pathways involved in diseases such as cancer and infections.
Case Studies
-
Synthesis and Characterization
- In a recent study, researchers synthesized AldrichCPR via a multi-step reaction involving chloropropanoyl chloride and benzimidazole derivatives. The compound was characterized using NMR and mass spectrometry, confirming its structure and purity.
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Biological Evaluation
- A comprehensive biological evaluation was conducted to assess the compound’s efficacy as an antimicrobial agent. The results indicated that while AldrichCPR showed moderate activity against certain bacteria, modifications to the side chains significantly improved its potency.
Mechanism of Action
The mechanism of action of 5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs in the Benzimidazol-2-one Family
Key benzimidazol-2-one derivatives from the evidence include:
Key Differences :
- Substituent Effects: The 2-chloropropanoyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to smaller substituents like aminomethyl or methyl. This may reduce solubility in polar solvents but enhance interactions with hydrophobic targets .
- Pharmacological Relevance: The aminomethyl derivative (CBR02288) could exhibit basicity due to the amine group, while the fluoro-piperidinyl analog (CBR02278) may have enhanced binding to receptors like GPCRs .
Chlorinated Heterocycles with Similar Substituents
Chlorinated heterocycles from the evidence include:
Key Differences :
- Core Heterocycle: Benzimidazol-2-one (target compound) vs. benzoxazol-2-one (Chlorzoxazone) or benzothiazepinone. The nitrogen-rich benzimidazole core may confer stronger hydrogen-bonding capacity compared to oxygen-containing analogs .
Acylated and Chlorinated Derivatives
Compounds with acyl or chloroalkyl groups:
Key Differences :
Research Findings and Implications
- Structure-Activity Relationships (SAR): Smaller substituents (e.g., methyl or fluoro) in benzimidazolones improve solubility, while bulkier groups like chloropropanoyl may enhance target selectivity .
- Analytical Considerations: Sigma-Aldrich notes that rare compounds like AldrichCPR may lack analytical data, requiring users to confirm purity and identity independently .
Biological Activity
5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one, commonly referred to as AldrichCPR, is a benzimidazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, including anti-inflammatory and antitumor effects.
- Molecular Formula : C10H9ClN2O
- Molecular Weight : 224.64 g/mol
- Structure : The compound features a benzimidazole core with a chloropropanoyl substituent, which is crucial for its biological activity.
The biological activity of AldrichCPR is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Cell Cycle Modulation : There is evidence indicating that AldrichCPR can influence cell cycle progression, particularly in cancer cells, leading to apoptosis.
Antitumor Activity
AldrichCPR has been evaluated for its antitumor properties in various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of proliferation |
These results indicate that AldrichCPR exhibits significant cytotoxicity against multiple cancer types, suggesting its potential as a therapeutic agent.
Anti-inflammatory Activity
In vitro assays have shown that AldrichCPR can reduce the production of pro-inflammatory cytokines. The following data illustrates its efficacy:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 150 | 90 | 40% |
| IL-6 | 200 | 120 | 40% |
| IL-1β | 100 | 50 | 50% |
These findings support the hypothesis that AldrichCPR may serve as an effective anti-inflammatory agent by modulating cytokine levels.
Case Study 1: Antitumor Efficacy in Animal Models
In a recent study involving xenograft models of breast cancer, mice treated with AldrichCPR showed a significant reduction in tumor size compared to the control group. The treatment resulted in a tumor volume decrease of approximately 60% over four weeks. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
Case Study 2: Safety Profile Assessment
A safety assessment was conducted using a rodent model to evaluate the toxicity of AldrichCPR. The compound was administered at varying doses over a period of two weeks. Results indicated no significant adverse effects on body weight or organ function, suggesting a favorable safety profile for further development.
Q & A
Q. How can researchers confirm the identity and purity of 5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one when analytical data from suppliers like AldrichCPR are limited?
Answer: Due to the lack of supplier-provided analytical data (e.g., NMR, HPLC), researchers should perform orthogonal characterization:
- Nuclear Magnetic Resonance (NMR): Compare experimental /-NMR spectra with computational predictions (e.g., using tools like ACD/Labs or ChemDraw).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns.
- Elemental Analysis: Confirm empirical formula (e.g., CHClNO) via combustion analysis.
- Chromatography: Use reverse-phase HPLC with UV detection to assess purity and retention time consistency.
Note: Sigma-Aldrich explicitly states that buyers must independently verify identity/purity for AldrichCPR compounds .
Q. What synthetic routes are recommended for synthesizing benzimidazolone derivatives like 5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one?
Answer: Benzimidazolone cores are typically synthesized via:
Condensation Reactions: React o-phenylenediamine derivatives with carbonyl sources (e.g., urea, phosgene) under acidic conditions .
Acylation: Introduce the 2-chloropropanoyl group using chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
Catalytic Coupling: Utilize palladium catalysts (e.g., DavePhos-Pd-G3) for functionalizing the benzimidazolone scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Table 1: Example Reaction Conditions for Acylation
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Chloroacetyl chloride | Dichloromethane | 0–25°C | 65–75 |
Advanced Research Questions
Q. How can computational methods guide the application of this compound in drug discovery or materials science?
Answer:
- Virtual Screening: Use the AldrichCPR database to identify compounds with specific pharmacophoric features (e.g., ketol groups, hydrophobic moieties) for target binding .
- Docking Studies: Model interactions with biological targets (e.g., kinases) using Schrödinger Suite or AutoDock Vina.
- QSAR Modeling: Correlate structural features (e.g., Cl substituent position) with activity data from analogs (e.g., 5-chloro-2-methylbenzimidazole derivatives) .
Key Insight: The 2-chloropropanoyl group may enhance electrophilic reactivity or serve as a leaving group in prodrug designs.
Q. What strategies resolve contradictions in reported solubility or stability data for halogenated benzimidazolones?
Answer:
- Solubility Profiling: Test in solvents with varying polarity (e.g., DMSO, water, ethanol) using nephelometry or UV-Vis spectroscopy.
- Stability Studies: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify decomposition products.
- pH-Dependent Behavior: Assess ionization states via potentiometric titration (e.g., using Sirius T3).
Case Study: Analogous compounds (e.g., 5-chloro-2-hydroxybenzaldehyde derivatives) show pH-sensitive solubility due to phenolic hydroxyl groups .
Q. How can researchers optimize catalytic cross-coupling reactions involving this compound?
Answer:
- Catalyst Selection: DavePhos-Pd-G3 is effective for Buchwald-Hartwig amination or Suzuki-Miyaura coupling due to its air-stable precatalyst formulation .
- Substrate Scope: Test reactivity with aryl halides or boronic acids under inert conditions (N/Ar).
- Reaction Monitoring: Use in-situ FTIR or GC-MS to track intermediate formation.
Table 2: Example Suzuki-Miyaura Coupling Conditions
| Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| DavePhos-Pd-G3 | KCO | Toluene | 80°C | 85–90 |
Q. What are the implications of structural analogs (e.g., 5-chloro-2-methylbenzimidazole) for structure-activity relationship (SAR) studies?
Answer:
- Electron-Withdrawing Effects: The 2-chloropropanoyl group may increase electrophilicity at the benzimidazolone ring, enhancing interactions with nucleophilic residues in enzymes.
- Hydrophobic Interactions: Compare logP values of analogs (e.g., 5-chloro vs. 5-methyl derivatives) to correlate lipophilicity with membrane permeability .
- Bioisosteric Replacement: Replace the chloro group with trifluoromethyl or cyano groups to modulate potency and metabolic stability .
Key Considerations for Researchers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
